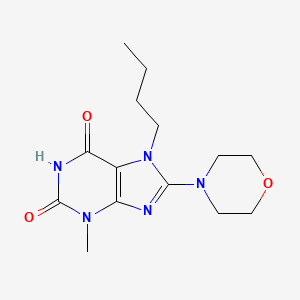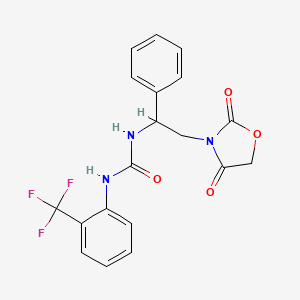![molecular formula C21H19ClN4O2S B3016918 7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione CAS No. 374606-28-7](/img/no-structure.png)
7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione, also known as BM212, is a purine derivative that has shown promising results in scientific research. BM212 is a potent inhibitor of the enzyme cyclic nucleotide phosphodiesterase (PDE), which plays a crucial role in regulating intracellular levels of cyclic nucleotides. The inhibition of PDE by BM212 leads to an increase in the levels of cyclic nucleotides, resulting in various biochemical and physiological effects.
Mechanism of Action
7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione acts as a potent inhibitor of PDE, which is an enzyme that catalyzes the hydrolysis of cyclic nucleotides. The inhibition of PDE by this compound leads to an increase in the levels of cyclic nucleotides, which in turn activates various signaling pathways. The activation of these pathways leads to various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viral pathogens, and reduce inflammation. This compound has also been shown to improve the contractile function of the heart and reduce pulmonary arterial pressure in animal models of pulmonary hypertension.
Advantages and Limitations for Lab Experiments
7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione has several advantages for lab experiments. It is a potent inhibitor of PDE, which makes it a useful tool for studying the role of cyclic nucleotides in various cellular processes. This compound is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione. One of the areas of interest is the potential use of this compound in the treatment of viral infections, including COVID-19. This compound has been shown to inhibit the replication of several viral pathogens, and there is potential for it to be used as a therapeutic agent for viral infections. Another area of interest is the potential use of this compound in the treatment of pulmonary hypertension. This compound has been shown to reduce pulmonary arterial pressure in animal models of pulmonary hypertension, and there is potential for it to be used as a therapeutic agent for this condition. Additionally, there is potential for this compound to be used in combination with other drugs to enhance their therapeutic efficacy.
Synthesis Methods
The synthesis of 7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione involves several steps, starting with the reaction of 2,6-dimethylpurine with benzyl chloride to form 7-benzyl-1,3-dimethylpurine. This compound is then reacted with 2-chlorobenzyl mercaptan in the presence of a base to form 7-benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine. The final step involves the oxidation of this compound to form this compound. The synthesis of this compound has been reported in several scientific papers, and the compound has been synthesized using different methods.
Scientific Research Applications
7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been tested in vitro and in vivo for its efficacy in treating various diseases, including cancer, viral infections, and inflammatory disorders. The compound has also been tested for its potential use in the treatment of erectile dysfunction and pulmonary hypertension.
properties
CAS RN |
374606-28-7 |
|---|---|
Molecular Formula |
C21H19ClN4O2S |
Molecular Weight |
426.92 |
IUPAC Name |
7-benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H19ClN4O2S/c1-24-18-17(19(27)25(2)21(24)28)26(12-14-8-4-3-5-9-14)20(23-18)29-13-15-10-6-7-11-16(15)22/h3-11H,12-13H2,1-2H3 |
InChI Key |
OKIPTCWBVNJGOH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=C3Cl)CC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



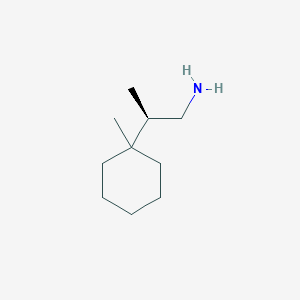
![6-[5-(4-Methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B3016839.png)
![2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole](/img/structure/B3016840.png)


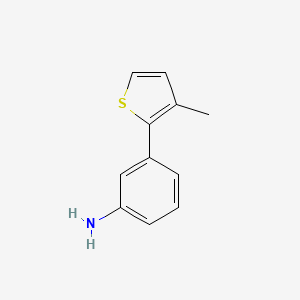
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B3016844.png)
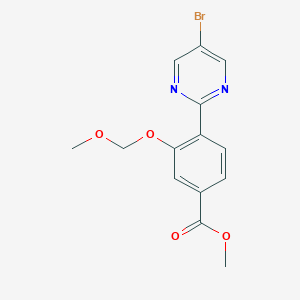
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B3016848.png)
![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3016851.png)

